molecular formula C19H32N2O5 B1258413 BW 245C CAS No. 78420-14-1

BW 245C

Cat. No.: B1258413
CAS No.: 78420-14-1
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BW 245C involves several steps, starting with the preparation of the cyclohexyl-3-hydroxypropyl intermediate. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

BW 245C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

BW 245C is widely used in scientific research due to its selectivity for the DP prostanoid receptor. Some of its applications include:

Comparison with Similar Compounds

BW 245C is unique in its high selectivity for the DP prostanoid receptor compared to other prostanoids such as prostaglandin D2, prostaglandin E2, and prostaglandin F2α . Similar compounds include:

This compound’s high selectivity and potency make it a valuable tool for studying the DP prostanoid receptor and its associated signaling pathways.

Properties

CAS No.

78420-14-1

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1

InChI Key

ZIDQIOZJEJFMOH-HOTGVXAUSA-N

SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Isomeric SMILES

C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Synonyms

245C77
5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin
BW 245C
BW 245C, (R*,S*)-(+-)
BW-245C

Origin of Product

United States

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